molecular formula C10H13NO2 B14654959 Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate CAS No. 42550-76-5

Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate

Cat. No.: B14654959
CAS No.: 42550-76-5
M. Wt: 179.22 g/mol
InChI Key: WMDLWIXDQRNNAI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to a pent-4-enoate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate typically involves the reaction of an appropriate alkene with a cyanoacetic ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that interact with biological targets or catalyze specific reactions in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-cyano-2-(prop-2-en-1-yl)but-3-enoate: Similar structure but with a different carbon chain length.

    Methyl 2-cyano-2-(prop-2-en-1-yl)hex-5-enoate: Similar structure but with a longer carbon chain.

Uniqueness

Methyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its cyano and ester groups make it a versatile intermediate in organic synthesis, and its specific structure allows for targeted applications in various fields of research and industry.

Properties

CAS No.

42550-76-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-cyano-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C10H13NO2/c1-4-6-10(8-11,7-5-2)9(12)13-3/h4-5H,1-2,6-7H2,3H3

InChI Key

WMDLWIXDQRNNAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)(CC=C)C#N

Origin of Product

United States

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